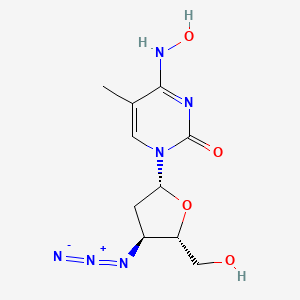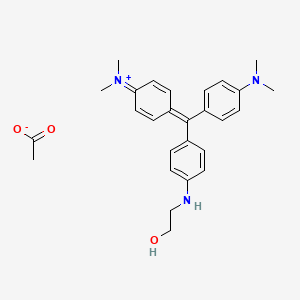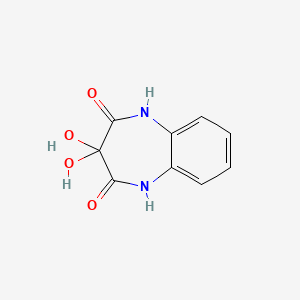
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants. This compound, with its unique dihydroxy functional groups, may exhibit distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of ortho-phenylenediamine with a suitable diketone in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and pH, need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process would include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione may have several applications in scientific research:
Chemistry: As a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studying its effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Potential therapeutic applications, such as anxiolytic or sedative effects.
Industry: Use in the synthesis of pharmaceuticals or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione would likely involve its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The dihydroxy groups may play a role in binding affinity and specificity, influencing the compound’s pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Oxazepam: A benzodiazepine with similar therapeutic applications.
Uniqueness
3,3-Dihydroxy-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is unique due to its dihydroxy functional groups, which may confer distinct chemical and biological properties compared to other benzodiazepines. These functional groups could influence its reactivity, binding affinity, and overall pharmacological profile.
Propiedades
Número CAS |
81225-99-2 |
|---|---|
Fórmula molecular |
C9H8N2O4 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
3,3-dihydroxy-1,5-dihydro-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C9H8N2O4/c12-7-9(14,15)8(13)11-6-4-2-1-3-5(6)10-7/h1-4,14-15H,(H,10,12)(H,11,13) |
Clave InChI |
TWNFBSXWKYLBQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)C(C(=O)N2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


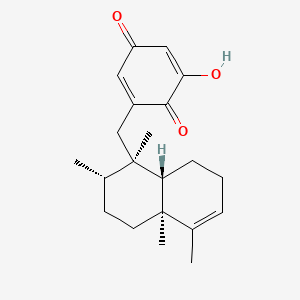

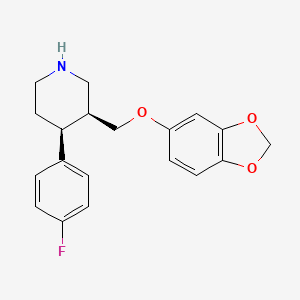
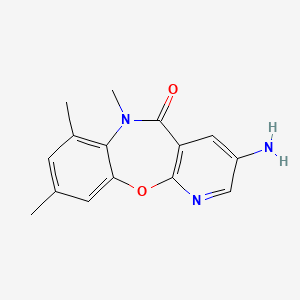


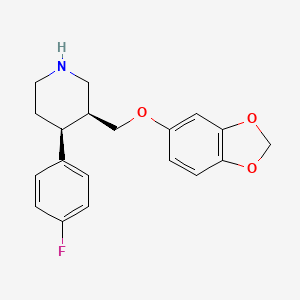

![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
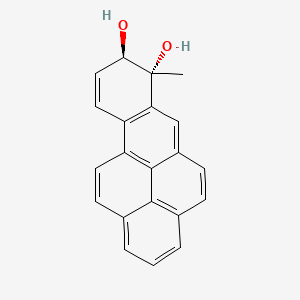
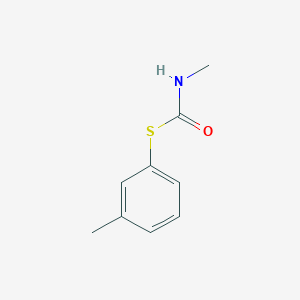
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)
